molecular formula C26H22ClN5O2S B2534844 N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-27-1

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2534844
CAS No.: 391897-27-1
M. Wt: 504.01
InChI Key: ODHZZUDHIDINPO-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22ClN5O2S and its molecular weight is 504.01. The purity is usually 95%.
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Scientific Research Applications

  • Antiallergy Activity

    • N-(4-substituted-thiazolyl)oxamic acid derivatives, similar in structure to the specified compound, have shown potent antiallergy activity in the rat PCA model. These compounds were synthesized and tested for their efficacy against allergies, demonstrating significant potency compared to disodium cromoglycate, a known antiallergy agent (Hargrave, Hess, & Oliver, 1983).
  • Anticancer Potential

    • Derivatives of indapamide, which share structural similarities with the mentioned compound, have been synthesized and shown to exhibit proapoptotic activity, particularly against melanoma cancer cell lines. These compounds, including 4-chloro-3-({[(4-chlorophenyl)amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have demonstrated significant anticancer activities (Yılmaz et al., 2015).
  • Anti-inflammatory Applications

    • N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which are structurally related to the requested compound, have been prepared and evaluated for anti-inflammatory activity. These compounds have shown effectiveness in reducing inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
  • Antipathogenic and Antimicrobial Properties

    • Various acylthioureas and derivatives, similar to the requested compound, have been synthesized and shown effective in interacting with bacterial cells, particularly demonstrating significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
  • Antifungal Applications

    • Novel 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid derivatives, structurally related to the requested compound, have been synthesized and tested for antifungal activity. These compounds have shown promising results in combating fungal infections (Singh & Vedi, 2014).
  • Antitumor and Antimicrobial Activity

    • Fused 1,2,4-triazine derivatives, structurally related to the specified compound, have been synthesized and primarily screened for their antimicrobial and antitumor activity. These compounds have shown potential in the treatment of cancer and microbial infections (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
  • Potential in Melanoma Cytotoxicity

    • Radioiodinated N-(2-(diethylamino)ethyl)benzamides, which share structural similarities with the specified compound, have been discovered as selective agents for melanotic melanoma. These compounds have demonstrated significant cytotoxicity against melanoma cells and could be utilized for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O2S/c27-20-10-6-11-21(15-20)32-23(16-28-25(34)19-8-2-1-3-9-19)29-30-26(32)35-17-24(33)31-14-13-18-7-4-5-12-22(18)31/h1-12,15H,13-14,16-17H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZZUDHIDINPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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